molecular formula C12H12N2O2 B1524900 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid CAS No. 1225511-16-9

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1524900
CAS No.: 1225511-16-9
M. Wt: 216.24 g/mol
InChI Key: QKGAYNNYZHJULN-UHFFFAOYSA-N
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Description

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a methyl group at the 5-position and a 3-methylphenyl group at the 2-position of the imidazole ring, along with a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde or ketone. For this compound, the starting materials would include 3-methylbenzaldehyde and glyoxal.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxaldehyde and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid.

    Reduction: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methanol and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methylamine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Scientific Research Applications

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-imidazole-4-carboxylic acid
  • 5-methyl-1H-imidazole-4-carboxylic acid
  • 2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Uniqueness

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the carboxylic acid group provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-4-3-5-9(6-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGAYNNYZHJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225511-16-9
Record name 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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